molecular formula C14H13F3O3 B13100689 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid

Cat. No.: B13100689
M. Wt: 286.25 g/mol
InChI Key: ALDRLKKNRGJUAJ-UHFFFAOYSA-N
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Description

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C14H13F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylic acid and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then subjected to oxidation to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the trifluoromethyl and ketone groups, resulting in different chemical properties and reactivity.

    4-Oxo-1-cyclohexanecarboxylic acid: Similar structure but without the trifluoromethyl group, leading to variations in biological activity and chemical behavior.

Uniqueness

The presence of the trifluoromethyl group in 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid imparts unique properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C14H13F3O3

Molecular Weight

286.25 g/mol

IUPAC Name

3-oxo-1-[4-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H13F3O3/c15-14(16,17)10-5-3-9(4-6-10)13(12(19)20)7-1-2-11(18)8-13/h3-6H,1-2,7-8H2,(H,19,20)

InChI Key

ALDRLKKNRGJUAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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